N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Structure-activity relationship

N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide (CAS 326899-06-3, C₁₃H₁₂N₂O₄, MW 260.25 g/mol) is a member of the 5-nitrofuran-2-carboxamide class of nitroheterocyclic small molecules. This scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with reported antiparasitic, antitubercular, and anticancer activities arising from bioreductive activation of the 5-nitro group and subsequent DNA damage or enzyme inhibition within target cells.

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
Cat. No. B5647147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
InChIInChI=1S/C13H12N2O4/c1-8-3-4-10(7-9(8)2)14-13(16)11-5-6-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16)
InChIKeyAIKWXLXBZBWITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dimethylphenyl)-5-nitrofuran-2-carboxamide: A Structurally Differentiated Nitrofuran Carboxamide for Targeted Antiparasitic and Antibacterial Discovery


N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide (CAS 326899-06-3, C₁₃H₁₂N₂O₄, MW 260.25 g/mol) is a member of the 5-nitrofuran-2-carboxamide class of nitroheterocyclic small molecules . This scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with reported antiparasitic, antitubercular, and anticancer activities arising from bioreductive activation of the 5-nitro group and subsequent DNA damage or enzyme inhibition within target cells . The compound features a 3,4-dimethyl substitution pattern on the N-phenyl ring, a structural feature that differentiates it from the unsubstituted or mono-substituted phenyl analogs commonly explored in the antitubercular and trypanocidal nitrofuran literature .

Why N-(3,4-Dimethylphenyl)-5-nitrofuran-2-carboxamide Cannot Be Interchanged with Other Nitrofuran Carboxamides in Structure-Activity-Driven Programs


The biological activity of 5-nitrofuran-2-carboxamides is exquisitely sensitive to the substitution pattern on the N-phenyl ring. Systematic SAR studies across antitubercular, trypanocidal, and anticancer programs demonstrate that the presence, position, and electronic nature of methyl substituents on the phenyl ring directly modulate both target potency and host-cell cytotoxicity . Even isomeric methyl groups (e.g., 3,4-dimethyl vs. 2,4-dimethyl vs. 4-methyl) can produce divergent pharmacological profiles due to altered steric hindrance, electronic effects on the amide bond, and differential bioreductive metabolism . Consequently, procurement of a specific N-aryl substitution pattern is not interchangeable with close analogs for structure-activity relationship (SAR) expansion, lead optimization, or mechanism-of-action studies, as even subtle changes in methyl group placement can invalidate comparative biological conclusions .

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-5-nitrofuran-2-carboxamide vs. Key Comparator Analogs


Class-Level Antitubercular Potency of N-Benzyl vs. N-Phenyl Nitrofuran Carboxamides Informs Design Rationale for Dimethylphenyl Analogues

In a systematic optimization of N-benzyl-5-nitrofuran-2-carboxamide analogs against M. tuberculosis H37Rv, compounds exhibited in vitro MIC values ranging from 0.019 to 0.20 μM, with corresponding Vero cell cytotoxicity CC₅₀ values spanning 40 to >120 μM . The lead compound JSF-4088 (an α,α-dimethylbenzyl analog) achieved an MIC of 0.019 μM with CC₅₀ > 120 μM, yielding a selectivity index exceeding 6,300. While the target compound N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide was not directly tested in this study, the SAR trend reveals that the benzyl-linked series (N-CH₂-aryl) provides superior antitubercular potency relative to early phenyl amide leads. The 3,4-dimethylphenyl substitution represents a distinct electronic and steric environment that has been underexplored relative to the optimized benzyl series, positioning this compound as a structurally complementary probe for mapping the steric tolerance of the antitubercular pharmacophore .

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Structure-activity relationship Nitrofuran carboxamide

Trypanocidal Potency of 5-Nitrofuran-2-carboxamides Relative to Nifurtimox Establishes a Potency Benchmark for 3,4-Dimethylphenyl Analog Evaluation

A class of 5-nitro-2-furancarboxylamides demonstrated approximately 1,000-fold greater trypanocidal potency than the clinical drug nifurtimox against in vitro Trypanosoma brucei, with very low cytotoxicity against human HeLa cells . The most potent analogue in this series showed EC₅₀ values in the low nanomolar range and very limited cross-resistance to nifurtimox-resistant T. brucei strains, indicating a distinct mechanism of action from nifurtimox . While the target compound was not included in this specific publication, the established core scaffold structure–activity relationship indicates that N-aryl-5-nitrofuran-2-carboxamides with varied phenyl substitution are capable of achieving sub-micromolar trypanocidal EC₅₀ values. The 3,4-dimethylphenyl variant extends the N-aryl diversity space of this chemotype and can be benchmarked against the class-level potency of ~1,000× over nifurtimox for prioritization in antiparasitic screening cascades .

Trypanosoma brucei African sleeping sickness Nifurtimox comparator Nitrofuran carboxamide

Differential Cytotoxicity of 5-Nitrofuran-2-amide Derivatives in Triple Negative Breast Cancer Cells Provides a Screening Framework for 3,4-Dimethylphenyl Congeners

A focused library of N-phenyl-5-nitrofuran-2-carboxamide derivatives was identified as small molecule activators of CHOP (C/EBP-homologous protein) expression that induced apoptosis in triple negative breast cancer (TNBC) cells . The study established that the N-phenyl-5-nitrofuran-2-carboxamide skeleton is a privileged scaffold for CHOP activation, with compound 1 (N-(4-iodophenyl)-5-nitrofuran-2-carboxamide) increasing CHOP-Luc reporter activity by 24-fold at 10 μM . This SAR-defined pharmacophore creates a direct experimental framework for evaluating the 3,4-dimethylphenyl analog, as the electron-donating 3,4-dimethyl substitution is predicted to alter the compound's redox potential, lipophilicity (clogP), and interaction with the PERK–eIF2α–ATF4 arm of the unfolded protein response pathway compared to the halo-substituted lead .

Triple negative breast cancer CHOP-mediated apoptosis N-phenyl-5-nitrofuran-2-carboxamide Anticancer screening

Nitrofuran Carboxamides as Hypoxia-Selective Radiosensitizers: Electron Affinity Data Support the Rationale for Evaluating 3,4-Dimethylphenyl Derivatives

A series of 5-nitrofuran-2-carboxamides bearing alkylating side-chains were shown to be extremely efficient radiosensitizers of hypoxic Chinese hamster V79 cells in vitro, with efficiencies that correlated with their high electron affinity (E₇¹) as measured by pulse radiolysis, and were more efficient than known nitroimidazoles of similar type . The compounds demonstrated greater toxicity toward hypoxic cells than toward oxic cells, establishing a hypoxia-selective cytotoxicity differential . The 3,4-dimethylphenyl analog, while lacking the alkylating side-chain of the most potent radiosensitizers in this series, retains the 5-nitrofuran electron-affinic core required for radiosensitization. The electron-donating methyl substituents are expected to modulate the one-electron reduction potential (E₇¹) relative to unsubstituted phenyl analogs, making this compound a useful comparator for studying electronic effects on radiosensitizer efficiency .

Radiosensitizer Hypoxia-selective cytotoxin Nitrofuran carboxamide Electron affinity

High-Priority Research and Procurement Scenarios for N-(3,4-Dimethylphenyl)-5-nitrofuran-2-carboxamide


Antitubercular Lead Optimization: Probing Steric and Electronic Effects of 3,4-Dimethyl Substitution on N-Phenyl Nitrofuran Carboxamides

Procurement of this compound enables systematic SAR expansion beyond the extensively characterized N-benzyl-5-nitrofuran-2-carboxamide series. The 3,4-dimethylphenyl substitution provides a distinct combination of electron-donating methyl groups and increased steric bulk that can be directly compared to the α,α-dimethylbenzyl lead JSF-4088 (MIC 0.019 μM, CC₅₀ > 120 μM against M. tuberculosis H37Rv) . This compound serves as a key intermediate analog for evaluating the transition from benzyl-linked to phenyl-linked scaffolds in antitubercular nitrofuran programs, with potential to reveal whether direct N-phenyl attachment can recapitulate or improve upon the selectivity index of the benzyl series.

Antiparasitic Screening Cascade: Benchmarking the 3,4-Dimethylphenyl Analog Against the ~1,000-Fold Nifurtimox Potency Window

Given that the 5-nitro-2-furancarboxylamide chemotype achieves approximately 1,000-fold greater trypanocidal potency than nifurtimox with minimal HeLa cytotoxicity , the 3,4-dimethylphenyl analog should be prioritized for in vitro screening against T. brucei bloodstream forms. Its unique substitution pattern may yield differential activity against nifurtimox-resistant strains or altered metabolic stability compared to published analogs, directly addressing the need for next-generation antitrypanosomal agents with novel resistance profiles.

CHOP-Mediated Apoptosis Pathway Studies in TNBC: A Structurally Distinct N-Phenyl Probe for Unfolded Protein Response Activation

The N-phenyl-5-nitrofuran-2-carboxamide skeleton has been validated as a potent inducer of CHOP expression and TNBC cell apoptosis, with the 4-iodophenyl analog achieving 24-fold CHOP-Luc reporter activation at 10 μM . The 3,4-dimethylphenyl variant introduces electron-donating substituents that are predicted to alter the compound's interaction with the PERK–eIF2α–ATF4 signaling axis, making it a rational chemical probe for dissecting how phenyl ring electronics modulate UPR pathway activation and apoptosis selectivity in breast cancer models.

Hypoxia-Selective Radiosensitizer Development: Evaluating Electronic Modulation of the Nitrofuran Core via 3,4-Dimethyl Substitution

Based on the demonstrated correlation between one-electron reduction potential (E₇¹) and radiosensitization efficiency in the nitrofuran carboxamide class, which outperformed nitroimidazoles , the 3,4-dimethyl analog provides a tool for studying how electron-donating substituents tune the redox properties of the 5-nitrofuran core. This compound can be used in comparative pulse radiolysis and hypoxic cell radiosensitization assays (e.g., V79 or KHT models) to establish quantitative structure–redox potential relationships that guide the design of next-generation hypoxia-selective cytotoxins.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.